ethyl 2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate
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Overview
Description
Ethyl 2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate is a chemical compound that belongs to the class of cyanoacrylate derivatives. It features a thiophene ring, which is a five-membered ring containing sulfur, and is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate typically involves the condensation of ethyl cyanoacetate with 5-methylthiophene-2-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is isolated through crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted cyanoacrylates or esters.
Scientific Research Applications
Ethyl 2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The thiophene ring can interact with proteins and enzymes, potentially inhibiting their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate
- Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
- Ethyl 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate
Uniqueness
Ethyl 2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate is unique due to the presence of the 5-methylthiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 2-cyano-3-(5-methylthiophen-2-yl)but-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-4-15-12(14)10(7-13)9(3)11-6-5-8(2)16-11/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBADGMDFWNJTFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)C1=CC=C(S1)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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